molecular formula C8H14F3NO2 B2562861 1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol CAS No. 478081-38-8

1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol

Cat. No. B2562861
CAS RN: 478081-38-8
M. Wt: 213.2
InChI Key: YRSYGPWOWRZLTK-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol is a chemical compound with the molecular formula C8H14F3NO2 . It has an average mass of 213.197 Da and a monoisotopic mass of 213.097656 Da . The compound is also known by its IUPAC name, 1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol .


Molecular Structure Analysis

The molecular structure of 1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol consists of 8 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C8H14F3NO2/c9-8(10,11)7(14)5-12-3-1-6(13)2-4-12/h6-7,13-14H,1-5H2 .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 317.7±42.0 °C at 760 mmHg . The vapor pressure of the compound is 0.0±1.5 mmHg at 25°C, and it has an enthalpy of vaporization of 64.8±6.0 kJ/mol . The flash point of the compound is 145.9±27.9 °C . The compound has a molar refractivity of 44.1±0.3 cm³ . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . The polar surface area of the compound is 44 Ų .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research on nucleophilic aromatic substitution reactions involving piperidine compounds highlights their role in synthesizing complex aromatic structures. For example, the reaction of piperidine with nitroaromatic compounds in benzene has been studied, demonstrating the potential for creating dinitro-piperidinobenzene derivatives through a mechanism that avoids base or acid catalysis, suggesting an addition–elimination mechanism (Pietra & Vitali, 1972).

Organic Light-Emitting Diodes (OLEDs)

The BODIPY-based materials, which include piperidine derivatives, have emerged as platforms for applications in sensors, organic thin-film transistors, organic photovoltaics, and notably in OLED devices. This research area focuses on the structural design and synthesis of BODIPY-based organic semiconductors for application in OLED technology, showing the versatility of piperidine derivatives in electronic and optoelectronic applications (Squeo & Pasini, 2020).

Drug Discovery and Pharmacology

Spiropiperidines, a class of compounds derived from piperidine, have seen increased popularity in drug discovery programs. The methodology used for constructing spiropiperidines, covering literature from the last 10 years, indicates their potential in medicinal chemistry, especially for synthesizing compounds with novel therapeutic properties (Griggs, Tape, & Clarke, 2018).

Chelation and Metal Complexation

Hydroxypyridinone complexes with metals like aluminum demonstrate the utility of piperidine derivatives in chelation therapy. This area of research has explored the design, metal-binding interactions, and biological assays of bidentate and hexadentate hydroxypyridinones, indicating their potential medical uses, especially as efficient aluminum chelators (Santos, 2002).

Antipsychotic Agents

Arylcycloalkylamines, including phenyl piperidines and piperazines, serve as pharmacophoric groups in several antipsychotic agents. Research in this area has explored the contributions of these groups to the potency and selectivity of synthesized agents at D2-like receptors, highlighting the significance of piperidine derivatives in the development of antipsychotic medications (Sikazwe et al., 2009).

properties

IUPAC Name

1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2/c9-8(10,11)7(14)5-12-3-1-6(13)2-4-12/h6-7,13-14H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSYGPWOWRZLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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